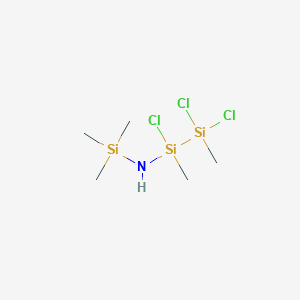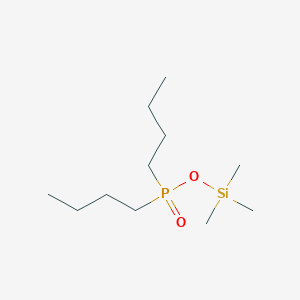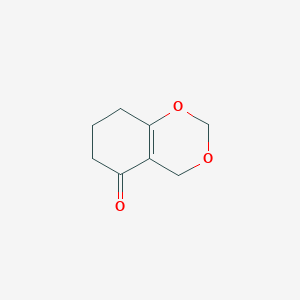
5H-1,3-Benzodioxin-5-one, 4,6,7,8-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,3-Benzodioxin-5-one, 4,6,7,8-tetrahydro- is a chemical compound belonging to the benzodioxin family. This compound is characterized by a dioxin ring fused with a benzene ring, forming a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3-Benzodioxin-5-one, 4,6,7,8-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with formaldehyde in the presence of an acid catalyst to form the dioxin ring. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 5H-1,3-Benzodioxin-5-one, 4,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxin ring to a more saturated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5H-1,3-Benzodioxin-5-one, 4,6,7,8-tetrahydro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5H-1,3-Benzodioxin-5-one, 4,6,7,8-tetrahydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
1,4-Benzodioxane: Another member of the benzodioxin family with a similar structure but different properties.
1,3-Benzodioxole: A related compound with a different arrangement of the dioxin ring.
2,3-Dihydro-1,4-benzodioxine: Shares structural similarities but differs in reactivity and applications.
Uniqueness: 5H-1,3-Benzodioxin-5-one, 4,6,7,8-tetrahydro- is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
114908-48-4 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4,6,7,8-tetrahydro-1,3-benzodioxin-5-one |
InChI |
InChI=1S/C8H10O3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H2 |
InChI Key |
MKLGDJMKBVJSSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(COCO2)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)

![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
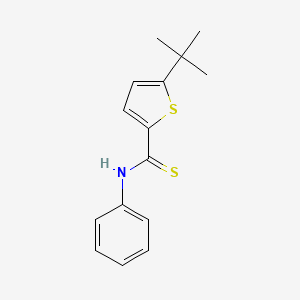
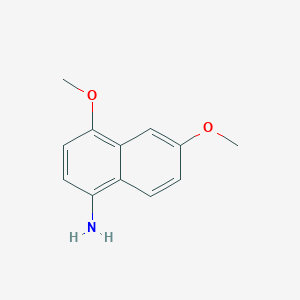
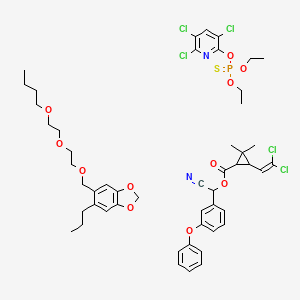
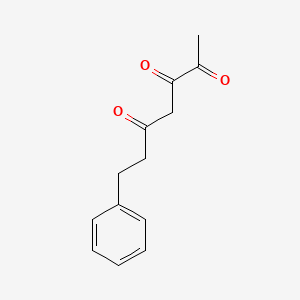
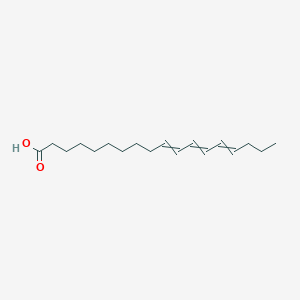


![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
